(4R)-4-Azido-1-Boc-D-proline benzyl ester
Overview
Description
(4R)-4-Azido-1-Boc-D-proline benzyl ester, also known as Boc-Pro-N3, is a chemical compound that has gained significant attention in the field of chemical biology and medicinal chemistry. This compound is widely used in scientific research for its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of (4R)-4-Azido-1-Boc-D-proline benzyl ester involves the reaction of the azide group with the target protein or enzyme. The azide group is highly reactive and can undergo a click reaction with alkyne or cyclooctyne groups, allowing for the selective labeling of specific amino acid residues in proteins. This labeling can be used to study the function of these residues in enzyme catalysis and protein-protein interactions.
Biochemical And Physiological Effects
(4R)-4-Azido-1-Boc-D-proline benzyl ester has no known biochemical or physiological effects on the human body. It is a chemical compound that is used exclusively for scientific research purposes.
Advantages And Limitations For Lab Experiments
One of the main advantages of (4R)-4-Azido-1-Boc-D-proline benzyl ester is its versatility in scientific research. This compound can be used to selectively label specific amino acid residues in proteins, allowing researchers to study the function of these residues in enzyme catalysis and protein-protein interactions. Another advantage is the ease of synthesis, which provides a high yield of the desired product.
One limitation of (4R)-4-Azido-1-Boc-D-proline benzyl ester is its potential toxicity. This compound should be handled with care and disposed of properly to avoid any potential harm. Additionally, this compound is not suitable for use in vivo due to its potential toxicity.
Future Directions
There are several future directions for the use of (4R)-4-Azido-1-Boc-D-proline benzyl ester in scientific research. One direction is the development of new click chemistry reactions that can be used in conjunction with this compound to selectively label specific amino acid residues in proteins. Another direction is the use of this compound in drug discovery, as it can be used to study the function of enzymes and proteins that are potential drug targets. Finally, the use of (4R)-4-Azido-1-Boc-D-proline benzyl ester in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease is an area of active research.
Scientific Research Applications
(4R)-4-Azido-1-Boc-D-proline benzyl ester is a versatile compound that has been used in various scientific research applications. It is commonly used as a chemical probe to study the function of enzymes and proteins. This compound can be used to selectively label specific amino acid residues in proteins, allowing researchers to study the function of these residues in enzyme catalysis and protein-protein interactions.
properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-17(2,3)25-16(23)21-10-13(19-20-18)9-14(21)15(22)24-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3/t13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBVAZYHYUBQCU-ZIAGYGMSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301130441 | |
Record name | 1-(1,1-Dimethylethyl) 2-(phenylmethyl) (2R,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301130441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-Azido-1-Boc-D-proline benzyl ester | |
CAS RN |
132622-97-0 | |
Record name | 1-(1,1-Dimethylethyl) 2-(phenylmethyl) (2R,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132622-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 2-(phenylmethyl) (2R,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301130441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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